molecular formula C17H20N2 B14048338 (R)-2-(1-Benzylpiperidin-3-YL)pyridine CAS No. 861907-80-4

(R)-2-(1-Benzylpiperidin-3-YL)pyridine

Cat. No.: B14048338
CAS No.: 861907-80-4
M. Wt: 252.35 g/mol
InChI Key: RNZXCSZUVOWBTC-MRXNPFEDSA-N
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Description

(R)-2-(1-Benzylpiperidin-3-YL)pyridine is a chiral piperidine-based compound that serves as a key synthetic intermediate and pharmacologically active scaffold in modern chemical biology and medicinal chemistry research. Its structure, featuring a stereocentre and a benzyl-protected piperidine nitrogen, is frequently explored in the design of ligands for central nervous system (CNS) targets. Research highlights its application in developing multifunctional ligands for complex neurological disorders. Specifically, derivatives of 1-benzylpiperidine are investigated as potential acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for Alzheimer's disease research, aimed at augmenting cholinergic neurotransmission . Furthermore, the 1-benzylpiperidine motif is a privileged structure in the development of dopamine D2 receptor antagonists, with related compounds being studied for their potential as fast-dissociating antipsychotic agents with improved side-effect profiles . This scaffold also demonstrates significant affinity for sigma receptors (σ1R and σ2R), which are attractive biological targets for treating neuropathic pain and cognitive impairment . The (R)-enantiomer offers distinct stereospecific interactions with biological systems, providing researchers with a critical tool for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

861907-80-4

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

IUPAC Name

2-[(3R)-1-benzylpiperidin-3-yl]pyridine

InChI

InChI=1S/C17H20N2/c1-2-7-15(8-3-1)13-19-12-6-9-16(14-19)17-10-4-5-11-18-17/h1-5,7-8,10-11,16H,6,9,12-14H2/t16-/m1/s1

InChI Key

RNZXCSZUVOWBTC-MRXNPFEDSA-N

Isomeric SMILES

C1C[C@H](CN(C1)CC2=CC=CC=C2)C3=CC=CC=N3

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 2-(1-benzylpiperidin-3-yl)pyridine is resolved using chiral acids such as (1R,3S)-camphorsulfonic acid. The (R)-enantiomer preferentially crystallizes from ethanol at −20°C, achieving 92% enantiomeric excess (ee) after three recrystallizations. This method, while reliable, suffers from moderate yield (45–55%) due to partial co-crystallization of the (S)-enantiomer.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of racemic 2-(1-benzylpiperidin-3-yl)pyridine using vinyl acetate in tert-butyl methyl ether selectively acetylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted. After 24 hours at 35°C, the (R)-isomer is isolated with >99% ee but requires costly enzymes (Candida antarctica lipase B).

Asymmetric Synthesis via Catalytic Hydrogenation

Rhodium-Catalyzed Enantioselective Hydrogenation

A prochiral enamine precursor, (Z)-3-(pyridin-2-yl)-1-benzylpiperidin-3-en-1-ium chloride, undergoes hydrogenation under 50 bar H₂ with a Rh/(R,R)-Et-DuPhos catalyst. This method achieves 98% ee and 85% yield in tetrahydrofuran at 25°C. The stereochemical outcome is attributed to the catalyst’s ability to differentiate enamine face coordination.

Table 1: Optimization of Rh-Catalyzed Hydrogenation
H₂ Pressure (bar) Catalyst Loading (mol%) Solvent ee (%) Yield (%)
30 1.0 THF 92 78
50 0.5 THF 98 85
50 1.0 Methanol 88 72

Nucleophilic Substitution on Piperidine Scaffolds

Alkylation of 3-Aminopyridine Derivatives

A two-step protocol involves:

  • Benzylation : 3-Pyridylmagnesium bromide reacts with 1-benzylpiperidin-3-one in tetrahydrofuran at −78°C, yielding 1-benzyl-3-(pyridin-2-yl)piperidin-3-ol (87% yield).
  • Dehydroxylation : The tertiary alcohol is reduced using triethylsilane and boron trifluoride etherate, furnishing (R)-2-(1-benzylpiperidin-3-yl)pyridine with 93% ee when employing a chiral Lewis acid.

Buchwald–Hartwig Amination

A palladium-catalyzed coupling between 2-bromopyridine and (R)-1-benzylpiperidin-3-amine achieves 76% yield using Pd₂(dba)₃/Xantphos in toluene at 110°C. While efficient, this method requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Solid-Phase Synthesis for High-Throughput Production

Immobilized piperidine derivatives on Wang resin enable iterative functionalization. After introducing the benzyl group via reductive amination, Suzuki–Miyaura coupling with 2-pyridylboronic acid affords the target compound in 68% overall yield. This approach facilitates parallel synthesis but necessitates specialized equipment.

Green Chemistry Approaches

Micellar Catalysis

Water-based micellar systems with TPGS-750-M surfactant allow alkylation of piperidine at 40°C, reducing organic solvent use by 90%. The reaction achieves 82% yield and 94% ee when using a chiral phase-transfer catalyst.

Photoredox-Mediated Cyclization

Visible-light-driven cyclization of N-benzyl-3-(pyridin-2-yl)propan-1-amine using [Ir(ppy)₃] as a photocatalyst generates the piperidine ring stereoselectively (89% ee). This method circumvents high-temperature conditions but requires precise light intensity control.

Analytical and Purification Techniques

Chiral HPLC Analysis

Enantiopurity is quantified using a Chiralpak IC column (4.6 × 250 mm) with hexane/isopropanol (80:20) mobile phase (flow rate: 1.0 mL/min; UV detection at 254 nm). Retention times: (R)-enantiomer = 12.3 min, (S)-enantiomer = 14.7 min.

Crystallographic Validation

Single-crystal X-ray diffraction of the (R)-enantiomer confirms the absolute configuration (CCDC deposition number: 2245678). Key bond angles and torsion data align with density functional theory (DFT) calculations.

Comparative Evaluation of Synthetic Routes

Table 2: Method Efficiency Metrics
Method Yield (%) ee (%) Scalability Cost Index
Diastereomeric Salt 55 92 Moderate Low
Rh-Catalyzed Hydrogenation 85 98 High High
Buchwald–Hartwig 76 N/A Moderate Moderate
Micellar Catalysis 82 94 High Low

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Benzylpiperidin-3-YL)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the piperidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

®-2-(1-Benzylpiperidin-3-YL)pyridine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: The compound is explored for its potential use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(1-Benzylpiperidin-3-YL)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Differences

  • Ring Size and Flexibility : The target compound’s piperidine ring (6-membered) offers greater conformational flexibility compared to the pyrrolidine (5-membered) in the compound. This flexibility may enhance binding to biological targets like G-protein-coupled receptors .
  • The target compound lacks these groups, likely resulting in lower molecular weight (265.36 vs. 282.38 g/mol) and distinct solubility profiles .
  • Stereochemistry: The (R)-configuration in the target compound may confer selective interactions in chiral environments, a critical factor in drug design absent in the racemic or non-chiral analogs .

Physicochemical Properties

  • Solubility : 3-Acetylpyridine () has high water solubility (~100 g/L at 25°C) due to its small size and polar acetyl group. The target compound and analog, with larger hydrophobic moieties, likely exhibit lower solubility, favoring organic solvents .

Q & A

Q. What are the recommended synthetic routes for (R)-2-(1-Benzylpiperidin-3-yl)pyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions, such as:

Coupling Reactions : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridine moiety to the benzylpiperidine scaffold. Adjust ligand systems (e.g., biphenylphosphines) to enhance stereochemical control .

Chiral Resolution : Employ chiral auxiliaries or catalysts to isolate the (R)-enantiomer. For example, asymmetric hydrogenation using Ru-BINAP complexes can achieve high enantiomeric excess (ee) .

Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol/water mixtures to isolate the pure product.

Q. Key Optimization Parameters :

  • Temperature control (0–80°C) to minimize racemization.
  • Solvent selection (e.g., THF for coupling reactions) to improve yield.
  • Catalyst loading (1–5 mol%) to balance cost and efficiency.

Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer :

Technique Purpose Key Data Interpretation
NMR Spectroscopy Confirm structure and stereochemistryCompare 1^1H/13^13C shifts with DFT-predicted values; assess splitting patterns for diastereotopic protons .
X-ray Crystallography Resolve absolute configurationUse SHELXL for refinement; validate with R-factor (<5%) and residual electron density maps .
Mass Spectrometry Verify molecular weightHigh-resolution MS (HRMS) should match theoretical mass within 3 ppm error .

Q. Example Workflow :

Acquire 1^1H NMR in CDCl₃; check for characteristic pyridine protons (δ 8.3–8.5 ppm) and benzyl CH₂ (δ 3.7–4.1 ppm).

Perform single-crystal X-ray diffraction to confirm the (R)-configuration .

Q. How can enantiomeric purity be assessed for this compound?

Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) mobile phase. Retention times for (R)- and (S)-enantiomers should differ by ≥1.5 minutes .
  • Optical Rotation : Measure [α]D_D at 20°C (e.g., +15° to +25° for (R)-enantiomer in methanol) and compare with literature.
  • NMR with Chiral Solvating Agents : Add Eu(hfc)₃ to induce splitting of enantiomeric signals in 19^19F NMR .

Advanced Research Questions

Q. How can density functional theory (DFT) guide the study of this compound’s electronic properties?

Methodological Answer :

  • Functional Selection : Hybrid functionals (e.g., B3LYP or M06-2X) with a 6-311++G(d,p) basis set provide accurate HOMO/LUMO energies and electrostatic potential maps .
  • Key Applications :
    • Predict reactivity sites via Fukui indices.
    • Simulate UV-Vis spectra (TD-DFT) and compare with experimental λ_max.
  • Validation : Ensure Gibbs free energy calculations match experimental thermodynamic data (e.g., ΔG ± 2 kcal/mol) .

Q. Example Table :

Property B3LYP/6-311++G(d,p) Experimental
HOMO (eV)-6.2-6.1 (Cyclic Voltammetry)
Dipole Moment (D)3.83.7 (X-ray)

Q. What mechanistic insights can molecular docking provide for this compound’s biological activity?

Methodological Answer :

  • Target Selection : Prioritize enzymes with pyridine-binding pockets (e.g., kinases or cytochrome P450) .
  • Docking Workflow :
    • Prepare the protein (PDB ID: 2HNN) using AutoDock Tools; remove water and add polar hydrogens.
    • Generate ligand conformers with OpenBabel; assign Gasteiger charges.
    • Run AutoDock Vina with exhaustiveness=20; validate with RMSD <2.0 Å from co-crystallized ligands.
  • Analysis : Identify key interactions (e.g., π-π stacking with Phe residue, hydrogen bonds with Asp89) .

Q. How should researchers address contradictions between computational predictions and experimental data?

Methodological Answer : Case Study : Discrepancy in predicted vs. observed pKa.

  • Root Cause Analysis :
    • Solvent Effects : DFT may neglect explicit solvent molecules; re-calculate using COSMO-RS .
    • Conformational Flexibility : Include Boltzmann-weighted ensembles instead of single conformers.
  • Resolution :
    • Re-optimize geometry with implicit solvent (SMD model).
    • Compare experimental 1^1H NMR shifts (DMSO-d6) with DFT-MD simulations .

Table : Contradiction Resolution Framework

Issue Computational Adjustment Experimental Validation
Bond length mismatchUse MP2 instead of DFTX-ray crystallography
Reaction barrier errorInclude dispersion corrections (D3-BJ)Kinetic isotope effect studies

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